2-Amino-5-bromo-4-fluorobenzaldehyde
Overview
Description
2-Amino-5-bromo-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with amino, bromo, and fluoro groups. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as 2-bromo-5-fluorobenzaldehyde have been used as precursors for the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are used in material science as molecular receptors .
Mode of Action
It’s known that benzylic halides typically react via sn1 or sn2 pathways, depending on their substitution . The compound may undergo similar reactions due to its structural similarity to benzylic halides .
Biochemical Pathways
It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction , which may suggest potential biochemical pathways.
Result of Action
It’s known that 2-bromo-5-fluorobenzaldehyde can be used in the synthesis of dihydrobenzoxaboroles , suggesting potential molecular transformations.
Action Environment
It’s known that the compound is stable at room temperature , suggesting some degree of environmental stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-4-fluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 2-bromo-5-fluorotoluene with N-bromosuccinimide, followed by oxidation to introduce the aldehyde group . Another approach involves the direct bromination and fluorination of benzaldehyde under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and fluorination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromo-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Condensation Reactions: The compound can form Schiff bases through condensation with amines, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products: The major products formed from these reactions include substituted benzaldehydes, benzyl alcohols, and Schiff bases, which have applications in various fields .
Scientific Research Applications
2-Amino-5-bromo-4-fluorobenzaldehyde is utilized in several scientific research areas:
Comparison with Similar Compounds
2-Bromo-4-fluorobenzaldehyde: Similar structure but lacks the amino group, leading to different reactivity and applications.
2-Amino-4-bromo-5-fluorobenzaldehyde: A positional isomer with different substitution patterns, affecting its chemical properties.
2-Amino-5-fluorobenzaldehyde: Lacks the bromo group, resulting in distinct chemical behavior and uses.
Uniqueness: 2-Amino-5-bromo-4-fluorobenzaldehyde’s unique combination of amino, bromo, and fluoro groups provides a versatile platform for chemical modifications and the development of novel compounds with diverse applications .
Properties
IUPAC Name |
2-amino-5-bromo-4-fluorobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVCCEQPONQYPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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